molecular formula C18H18N4OS B6363635 1-[[2-(1H-indol-3-yl)acetyl]amino]-3-(2-methylphenyl)thiourea CAS No. 1024523-00-9

1-[[2-(1H-indol-3-yl)acetyl]amino]-3-(2-methylphenyl)thiourea

Cat. No.: B6363635
CAS No.: 1024523-00-9
M. Wt: 338.4 g/mol
InChI Key: SORHTPFHZRNRHV-UHFFFAOYSA-N
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Description

1-[[2-(1H-indol-3-yl)acetyl]amino]-3-(2-methylphenyl)thiourea is a compound that belongs to the class of indole derivatives. Indole derivatives are known for their diverse biological activities and are widely studied in medicinal chemistry due to their potential therapeutic applications

Preparation Methods

The synthesis of 1-[[2-(1H-indol-3-yl)acetyl]amino]-3-(2-methylphenyl)thiourea typically involves the reaction of 1H-indole-3-acetic acid with 2-methylphenyl isothiocyanate. The reaction is carried out under reflux conditions in the presence of a suitable solvent such as ethanol or methanol . The reaction mixture is then cooled, and the product is isolated by filtration and purified by recrystallization.

Chemical Reactions Analysis

1-[[2-(1H-indol-3-yl)acetyl]amino]-3-(2-methylphenyl)thiourea undergoes several types of chemical reactions, including:

    Oxidation: This compound can be oxidized using common oxidizing agents such as hydrogen peroxide or potassium permanganate, leading to the formation of corresponding sulfoxides or sulfones.

    Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride, resulting in the formation of amines or other reduced derivatives.

    Substitution: The compound can undergo nucleophilic substitution reactions, where the thiourea group can be replaced by other nucleophiles such as amines or alcohols.

Common reagents and conditions used in these reactions include acidic or basic catalysts, appropriate solvents, and controlled temperatures to ensure the desired reaction pathway and product formation .

Mechanism of Action

The mechanism of action of 1-[[2-(1H-indol-3-yl)acetyl]amino]-3-(2-methylphenyl)thiourea involves its interaction with specific molecular targets and pathways. The indole moiety is known to interact with various biological targets, including enzymes and receptors, leading to modulation of their activity . The thiourea group can form hydrogen bonds with target proteins, enhancing the compound’s binding affinity and specificity . These interactions result in the modulation of cellular pathways, leading to the observed biological effects.

Properties

IUPAC Name

1-[[2-(1H-indol-3-yl)acetyl]amino]-3-(2-methylphenyl)thiourea
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H18N4OS/c1-12-6-2-4-8-15(12)20-18(24)22-21-17(23)10-13-11-19-16-9-5-3-7-14(13)16/h2-9,11,19H,10H2,1H3,(H,21,23)(H2,20,22,24)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SORHTPFHZRNRHV-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=CC=C1NC(=S)NNC(=O)CC2=CNC3=CC=CC=C32
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H18N4OS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID70413986
Record name 1-[[2-(1H-indol-3-yl)acetyl]amino]-3-(2-methylphenyl)thiourea
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70413986
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

338.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

7243-19-8
Record name 1-[[2-(1H-indol-3-yl)acetyl]amino]-3-(2-methylphenyl)thiourea
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70413986
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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